3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2-Fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl ethylamine moiety, and a pyrimidine dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Pyrimidine Core: The initial step involves the construction of the pyrimidine core. This can be achieved through the condensation of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a suitable nucleophile.
Attachment of the Pyridinyl Ethylamine Moiety: The final step involves the coupling of the pyridinyl ethylamine moiety to the pyrimidine core. This can be accomplished using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl ethylamine moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the pyrimidine dione core using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, 3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 3-(2-Bromophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 3-(2-Methylphenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the fluorophenyl group in 3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-(2-pyridin-2-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c20-14-6-1-2-7-15(14)26-17(27)13-11-23-18(24-16(13)25-19(26)28)22-10-8-12-5-3-4-9-21-12/h1-7,9,11H,8,10H2,(H2,22,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDSTSSAWPGOMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCCC4=CC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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